

A Technical Guide to the Physicochemical Properties of 4-Chloro-N-ethylpicolinamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-N-ethylpicolinamide

Cat. No.: B1592503

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-ethylpicolinamide is a substituted pyridine amide, a class of compounds recognized for its significant utility in medicinal chemistry and synthetic organic chemistry. Picolinamides serve as crucial intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), and are notable for their role as effective directing groups in C-H bond functionalization reactions. This guide provides a comprehensive overview of the core physicochemical properties of **4-Chloro-N-ethylpicolinamide**, offering both established data and field-proven methodologies for its characterization. Understanding these properties is paramount for its effective application in research and development, from designing synthetic routes to formulating and analyzing final products.

Chemical Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. **4-Chloro-N-ethylpicolinamide** is structurally defined by a pyridine ring substituted with a chlorine atom at the 4-position and an N-ethylcarboxamide group at the 2-position.

- IUPAC Name: 4-chloro-N-ethylpyridine-2-carboxamide
- Synonyms: **4-chloro-N-ethylpicolinamide**^[1]
- CAS Number: 604813-07-2^[1]

- Molecular Formula: C₈H₉ClN₂O[1]
- 2D Structure: (A representative 2D structure would be depicted here).

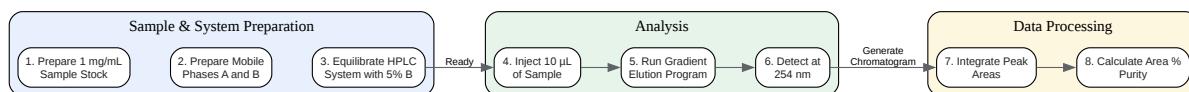
Core Physicochemical Properties

A summary of the key physicochemical data for **4-Chloro-N-ethylpicolinamide** is presented below. It is important to note that while data for the N-ethyl derivative is limited, extensive data exists for the closely related N-methyl analogue (4-Chloro-N-methylpicolinamide, CAS: 220000-87-3), which can serve as a valuable reference point for predicting behavior.

Property	Value	Source / Notes
Molecular Weight	184.62 g/mol	[1]
Appearance	Off-White to Light Yellow Solid	Predicted, based on N-methyl analogue [2] [3] .
Melting Point	~41-43 °C	This is the consistent experimental value for the N-methyl analogue [4] . Experimental data for the N-ethyl compound is not readily available.
Boiling Point	~315 °C (at 760 mmHg)	Predicted normal boiling point for the N-methyl analogue [5] [6] . High boiling point indicates low volatility under standard conditions.
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in water	Based on the N-methyl analogue [2] . The ethyl group may slightly decrease aqueous solubility compared to the methyl analogue.
pKa	~13.41 (Predicted)	Predicted for the amide proton of the N-methyl analogue [4] . The pyridine nitrogen is weakly basic due to the electron-withdrawing nature of the ring substituents.
LogP	~1.1 - 1.5 (Predicted)	The N-methyl analogue has a predicted XLogP3 of 1.1 [7] [8] . The addition of a methylene group would be expected to increase the LogP value slightly.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the properties listed above must be verifiable through robust experimental methods. The following section details standard protocols for determining these key parameters.


Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reversed-phase method is chosen due to the compound's moderate polarity. A gradient elution is employed to ensure the separation of the main analyte from potential impurities that may have significantly different polarities.

Methodology:

- **System Preparation:** Use a standard HPLC system equipped with a UV detector, autosampler, and column oven.
- **Column:** C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- **Mobile Phase A:** 0.1% Formic Acid in Water.
- **Mobile Phase B:** 0.1% Formic Acid in Acetonitrile.
- **Gradient Elution:**
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-19 min: Linear gradient from 95% to 5% B
 - 19-25 min: Hold at 5% B for re-equilibration.
- **Flow Rate:** 1.0 mL/min.
- **Column Temperature:** 30 °C.

- Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).
- Sample Preparation: Accurately weigh ~1 mg of **4-Chloro-N-ethylpicolinamide** and dissolve in 1 mL of Acetonitrile/Water (1:1) to create a 1 mg/mL stock solution. Further dilute as necessary.
- Injection Volume: 10 μ L.
- Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Diagram: HPLC Purity Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC purity determination.

Rationale: The shake-flask method is a reliable technique for determining equilibrium solubility. [9] It involves saturating a solvent with the compound and measuring the resulting concentration. This is critical for selecting appropriate solvents for synthesis, purification, and formulation.

Methodology:

- Preparation: Add an excess amount of **4-Chloro-N-ethylpicolinamide** to a series of vials, each containing a known volume (e.g., 2 mL) of a specific solvent (e.g., water, ethanol, DMSO, acetone).
- Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid

at the end of this period is essential.

- Separation: Centrifuge the vials at high speed to pellet the excess solid.
- Sampling: Carefully withdraw a known volume of the supernatant.
- Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC method described above or UV-Vis spectrophotometry against a standard curve.
- Calculation: Express solubility in units such as mg/mL or mol/L.

Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

- Sample Preparation: Finely powder a small amount of the dry compound.
- Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
- Measurement: Place the capillary tube into a calibrated melting point apparatus.
- Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
- Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting range is reported as onset-completion temperature.

Synthesis and Reactivity Insights

While a specific, peer-reviewed synthesis for **4-Chloro-N-ethylpicolinamide** is not detailed in the provided search results, its synthesis can be reliably inferred from established methods for analogous picolinamides.

A common synthetic pathway involves the amidation of an activated picolinic acid derivative. For instance, 4-chloropicolinic acid can be converted to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl_2).^{[10][11]} This highly reactive intermediate is then treated with ethylamine to yield the final product, **4-Chloro-N-ethylpicolinamide**.^[10] Alternatively, coupling reagents can be used to directly react the carboxylic acid with ethylamine. The chlorine atom at the 4-position makes the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions, a key aspect of its utility as a synthetic intermediate.

Safety, Storage, and Handling

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.

- **Hazard Profile:** The N-methyl analogue is listed as causing skin and serious eye irritation, and may cause respiratory irritation.^{[7][12]} Similar precautions should be taken for the N-ethyl derivative.
- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.^[3]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area.^[3] For long-term stability, storage at 2-8°C is recommended.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chiralen.com [chiralen.com]
- 2. nbinno.com [nbinno.com]
- 3. chemicalbook.com [chemicalbook.com]

- 4. 220000-87-3 CAS MSDS (4-Chloro-N-methylpicolinamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. chem-casts.com [chem-casts.com]
- 7. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chloro-N-methylpicolinamide-[d3] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 4-Chloro-N-ethylpicolinamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592503#physicochemical-properties-of-4-chloro-n-ethylpicolinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com